molecular formula C10H11N3O5 B095077 3-[(4-nitrophenyl)carbamoylamino]propanoic acid CAS No. 102-66-9

3-[(4-nitrophenyl)carbamoylamino]propanoic acid

Katalognummer: B095077
CAS-Nummer: 102-66-9
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: MYMZLBHZVRWYRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is a synthetic compound that combines the amino acid aspartic acid with a nitroaniline group. This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the nitroaniline group allows for chromogenic detection, making it a valuable tool in various assays.

Eigenschaften

CAS-Nummer

102-66-9

Molekularformel

C10H11N3O5

Molekulargewicht

253.21 g/mol

IUPAC-Name

3-[(4-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)

InChI-Schlüssel

MYMZLBHZVRWYRE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-]

Andere CAS-Nummern

102-66-9

Verwandte CAS-Nummern

140-46-5 (hydrochloride salt)

Löslichkeit

0.00 M

Synonyme

aspartic acid-beta-4-nitroanilide
aspartic acid-beta-4-nitroanilide, sodium salt
aspartic acid-beta-p-nitroanilide
N-(4-nitrophenyl)-N'-(carboxyethyl)urea
suosan

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid-beta-4-nitroanilide typically involves the coupling of aspartic acid with 4-nitroaniline. One efficient method involves the formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is known for its high yield and compatibility with common protecting groups used in amino acid and peptide chemistry.

Industrial Production Methods: While specific industrial production methods for aspartic acid-beta-4-nitroanilide are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required standards for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(4-nitrophenyl)carbamoylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitroaniline group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is widely used in scientific research due to its chromogenic properties. Some key applications include:

Wirkmechanismus

The mechanism of action of aspartic acid-beta-4-nitroanilide involves its interaction with proteases. The compound serves as a substrate for these enzymes, which cleave the peptide bond between aspartic acid and the nitroaniline group. This cleavage releases the nitroaniline moiety, which can be detected chromogenically, allowing for the measurement of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

3-[(4-nitrophenyl)carbamoylamino]propanoic acid is unique due to its specific combination of aspartic acid and nitroaniline, which provides both biochemical relevance and chromogenic properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and the types of assays they are used in.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.